ベンゼン-1,4-ジスルホンアミド

概要

説明

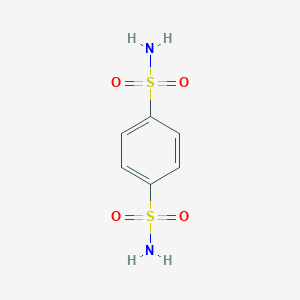

Benzene-1,4-disulfonamide is an organic compound with the molecular formula C6H8N2O4S2 It is characterized by the presence of two sulfonamide groups attached to a benzene ring at the 1 and 4 positions

科学的研究の応用

Benzene-1,4-disulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

Benzene-1,4-disulfonamide primarily targets the Oxidative Phosphorylation (OXPHOS) system . This system is crucial for aerobic metabolism, particularly in select cancers .

Pharmacokinetics

The compound’s impact on bioavailability is evident in its ability to cause significant cytotoxicity in a galactose-containing medium .

Result of Action

The primary result of Benzene-1,4-disulfonamide’s action is a significant reduction in ATP production, leading to cytotoxicity . This cytotoxic effect is particularly pronounced in certain cancer cells that rely on aerobic metabolism . In fact, one analogue of the compound has shown significant single-agent efficacy in a pancreatic cancer model .

Action Environment

The action of Benzene-1,4-disulfonamide can be influenced by the cellular environment. For instance, the compound was found to be selectively cytotoxic in a galactose-containing medium . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions present within the cell.

生化学分析

Biochemical Properties

Benzene-1,4-disulfonamide has been found to interact with complex I, a key enzyme in the electron transport chain, which plays a crucial role in OXPHOS . By inhibiting complex I, Benzene-1,4-disulfonamide can disrupt ATP production, leading to cytotoxicity .

Cellular Effects

In cellular processes, Benzene-1,4-disulfonamide has been observed to have significant cytotoxic effects. This is primarily due to its ability to inhibit ATP production, a critical aspect of cell function

Molecular Mechanism

At the molecular level, Benzene-1,4-disulfonamide exerts its effects by binding to complex I and inhibiting its function . This leads to a decrease in ATP production, which can result in cell death .

Temporal Effects in Laboratory Settings

The effects of Benzene-1,4-disulfonamide over time in laboratory settings are currently under study. Initial findings suggest that it has a potent inhibitory effect on complex I function and ATP production .

Dosage Effects in Animal Models

Studies on the dosage effects of Benzene-1,4-disulfonamide in animal models are ongoing. Preliminary results indicate that it is well-tolerated in mice and shows significant efficacy in a pancreatic cancer model .

Metabolic Pathways

Benzene-1,4-disulfonamide is involved in the OXPHOS metabolic pathway, where it interacts with complex I

準備方法

Synthetic Routes and Reaction Conditions: Benzene-1,4-disulfonamide can be synthesized through several methods. One common approach involves the sulfonation of benzene-1,4-diamine with chlorosulfonic acid, followed by neutralization with ammonia to yield the disulfonamide derivative. The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of benzene-1,4-disulfonamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

化学反応の分析

Types of Reactions: Benzene-1,4-disulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide groups to amines.

Substitution: Nucleophilic substitution reactions can replace the sulfonamide groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidation: Benzene-1,4-disulfonic acid.

Reduction: Benzene-1,4-diamine.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

類似化合物との比較

Benzene-1,3-disulfonamide: Similar structure but with sulfonamide groups at the 1 and 3 positions.

Benzene-1,2-disulfonamide: Sulfonamide groups at the 1 and 2 positions.

Toluene-2,4-disulfonamide: Contains a methyl group in addition to the sulfonamide groups.

Uniqueness: Benzene-1,4-disulfonamide is unique due to its specific positioning of sulfonamide groups, which imparts distinct chemical and biological properties. Its ability to inhibit oxidative phosphorylation with high selectivity makes it a valuable compound in medicinal chemistry research .

生物活性

Benzene-1,4-disulfonamide (C₆H₈N₂O₄S₂) is an organic compound recognized for its significant biological activity, particularly as an inhibitor of oxidative phosphorylation (OXPHOS). This article delves into its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

Overview of Benzene-1,4-disulfonamide

Benzene-1,4-disulfonamide features two sulfonamide groups attached to a benzene ring at the 1 and 4 positions. The compound has garnered attention due to its ability to selectively target complex I of the mitochondrial electron transport chain, leading to a reduction in ATP production and subsequent cytotoxic effects on cells that rely heavily on aerobic metabolism.

Benzene-1,4-disulfonamide primarily inhibits the OXPHOS system by interacting with complex I. This interaction disrupts normal ATP synthesis, leading to cellular energy depletion and inducing apoptosis in susceptible cancer cells. The compound's mechanism can be summarized as follows:

- Target : Complex I of the electron transport chain.

- Effect : Inhibition of ATP production.

- Outcome : Cytotoxicity in aerobic-dependent cancer cells.

Cytotoxicity Studies

Research indicates that benzene-1,4-disulfonamide exhibits significant cytotoxicity in galactose-containing media, which is indicative of its effectiveness against cancer cells that utilize aerobic metabolism. A notable study demonstrated that derivatives of this compound could achieve nanomolar inhibition of complex I function, showcasing their potential as therapeutic agents against pancreatic cancer.

| Compound | IC50 (nM) | Cell Line | Effect |

|---|---|---|---|

| Benzene-1,4-disulfonamide | 50 | Pan02 (mouse pancreatic cancer) | Significant cytotoxicity |

| DX3-235 | <10 | Pan02 | Enhanced efficacy in vivo |

| DX3-234 | 15 | Pan02 | Well-tolerated in mice |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzene ring and sulfonamide moieties significantly influence the potency and selectivity of benzene-1,4-disulfonamide derivatives. For instance:

- Substitutions on the benzene ring : Altering substituents can enhance binding affinity to complex I.

- Sulfonamide variations : Different sulfonamide groups can modulate the inhibitory activity.

In Vitro Studies

One study assessed the effect of benzene-1,4-disulfonamide on perfusion pressure in isolated heart models. The results indicated that at a concentration of 0.001 nM, this compound significantly affected coronary resistance compared to controls.

In Vivo Studies

In animal models, particularly using mice with pancreatic tumors, benzene-1,4-disulfonamide demonstrated promising results. The compound was well-tolerated and showed significant tumor growth inhibition when administered as a single agent.

特性

IUPAC Name |

benzene-1,4-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUBWJAJSXAOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632245 | |

| Record name | Benzene-1,4-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16993-45-6 | |

| Record name | Benzene-1,4-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzene-1,4-disulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzene-1,4-disulfonamide interact with its target and what are the downstream effects?

A1: Research indicates that benzene-1,4-disulfonamide derivatives act as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting complex I within the electron transport chain [, ]. This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of cells. Consequently, cells heavily reliant on aerobic metabolism, such as certain cancer cells, experience reduced energy availability leading to growth inhibition and cell death [, ].

Q2: Can you elaborate on the Structure-Activity Relationship (SAR) of Benzene-1,4-disulfonamide and how modifications impact its activity?

A2: Studies focusing on benzene-1,4-disulfonamides as OXPHOS inhibitors demonstrate a clear SAR. Modifications to the core structure, particularly substitutions on the benzene ring and variations in the sulfonamide moieties, significantly influence the compound's potency and selectivity for complex I [, ]. Optimization efforts have successfully yielded derivatives with nanomolar IC50 values against complex I, highlighting the impact of structural modifications on enhancing inhibitory activity [, ].

Q3: What is the in vitro and in vivo efficacy of Benzene-1,4-disulfonamide derivatives?

A3: Benzene-1,4-disulfonamide derivatives have demonstrated promising in vitro and in vivo efficacy. In cell-based assays, these compounds effectively inhibit the growth of various cancer cell lines, particularly those exhibiting a high dependence on OXPHOS [, ]. Furthermore, in vivo studies using a syngeneic pancreatic cancer model showcased significant tumor growth inhibition following oral administration of a lead compound, DX3-213B, without noticeable toxicity []. These findings highlight the therapeutic potential of benzene-1,4-disulfonamide derivatives for treating cancers reliant on OXPHOS.

Q4: Besides anticancer activity, are there other applications for Benzene-1,4-disulfonamide derivatives?

A4: Beyond their potential as anticancer agents, benzene-1,4-disulfonamide derivatives have shown promise as inhibitors of carbonic anhydrases (CAs) [, ]. Specifically, compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, N-(3-morpholinopropyl)benzene-1,4-disulfonamide, and N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) exhibit inhibitory activity against hCA I, hCA II, hCA IV, and hCA XII with varying affinities []. This suggests their potential application in developing novel antiglaucoma therapies [].

Q5: Has Benzene-1,4-disulfonamide been utilized in catalytic applications?

A5: While not directly acting as catalysts, benzene-1,4-disulfonamide derivatives play a crucial role in catalyst development. For instance, a novel catalyst system employing copper immobilized on layered double hydroxides (LDHs) utilizes N1,N4-bis(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,4-disulfonamide as a key component []. This catalyst demonstrates high efficiency in synthesizing pyrano[2,3-d]pyrimidine and dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-dione derivatives, highlighting the utility of benzene-1,4-disulfonamide derivatives in designing efficient catalytic systems [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。